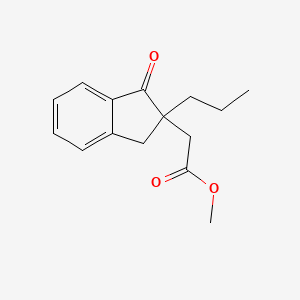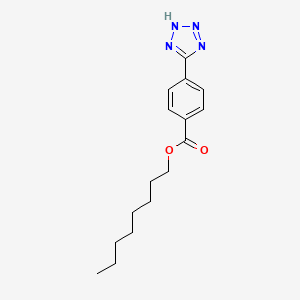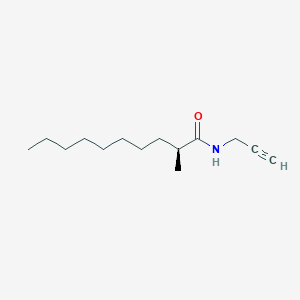
2,2'-Methylenebis(6-fluoro-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(6-fluoro-1H-benzimidazole) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2,2’-Methylenebis(6-fluoro-1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine derivatives with aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 6-fluoro-1H-benzimidazole with formaldehyde in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,2’-Methylenebis(6-fluoro-1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions ortho to the nitrogen atoms.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Methylenebis(6-fluoro-1H-benzimidazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(6-fluoro-1H-benzimidazole) involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The molecular targets and pathways involved include cyclin-dependent kinases, DNA topoisomerases, and apoptotic signaling pathways .
Comparison with Similar Compounds
2,2’-Methylenebis(6-fluoro-1H-benzimidazole) can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
2-Substituted benzimidazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of 2,2’-Methylenebis(6-fluoro-1H-benzimidazole) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
677032-52-9 |
|---|---|
Molecular Formula |
C15H10F2N4 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
6-fluoro-2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H10F2N4/c16-8-1-3-10-12(5-8)20-14(18-10)7-15-19-11-4-2-9(17)6-13(11)21-15/h1-6H,7H2,(H,18,20)(H,19,21) |
InChI Key |
KTQHAMVXECIAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)



![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)

